![molecular formula C5H5F6I B6336753 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane CAS No. 1346176-00-8](/img/structure/B6336753.png)
4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane
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Overview
Description
4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is an organic compound with the chemical formula CIF3 . It is a colorless liquid that reacts with water and alcohol to form hydrogen fluoride and hydrofluoric acid . It is a potent sensitizer that can irritate the skin and eyes .
Molecular Structure Analysis
The molecular formula of 4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is C5H5F6I . The InChI code is 1S/C5H5F6I/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2H2 .Physical And Chemical Properties Analysis
4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is a liquid at room temperature . It has a molecular weight of 305.99 .Scientific Research Applications
Fluorination Reactions
4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is an excellent source of trifluoromethyl (CF₃) groups. It serves as a precursor for introducing CF₃ moieties into various organic molecules. Researchers often employ it in cross-coupling reactions with aryl and heteroaryl boronic acid esters to create novel fluorinated compounds .
Anesthetic Gas Analysis
This compound finds application in the field of anesthesia. Specifically, it plays a role in the quantitative determination of vapor-phase compound A in sevoflurane anesthesia using gas chromatography-mass spectrometry .
Safety and Hazards
4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
properties
IUPAC Name |
1,1,1-trifluoro-4-iodo-2-(trifluoromethyl)butane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F6I/c6-4(7,8)3(1-2-12)5(9,10)11/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQFBFNTQBQOOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F6I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-1,1,1-trifluoro-2-(trifluoromethyl)butane |
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